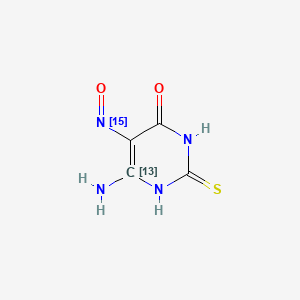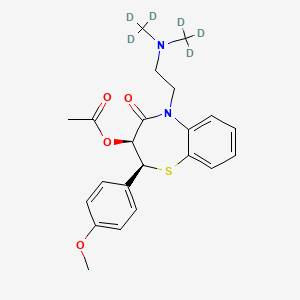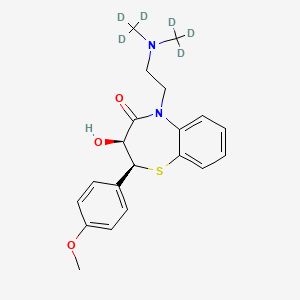
6-Amino-5-nitroso-2-thiouracil-13C,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-nitroso-2-thiouracil-13C,15N is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 6-Amino-5-nitroso-2-thiouracil, where the carbon and nitrogen atoms are isotopically labeled with 13C and 15N, respectively. This compound is valuable in various fields due to its unique properties and applications in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-nitroso-2-thiouracil-13C,15N typically involves the incorporation of isotopically labeled precursors. The general synthetic route includes the nitration of 6-Amino-2-thiouracil followed by the introduction of the isotopic labels. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the incorporation of the isotopes without degrading the compound.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. when produced, it involves large-scale synthesis using isotopically labeled starting materials. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-nitroso-2-thiouracil-13C,15N undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The amino and thiouracil groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group yields 6-Amino-5-nitro-2-thiouracil, while reduction results in 6-Amino-5-amino-2-thiouracil.
Scientific Research Applications
6-Amino-5-nitroso-2-thiouracil-13C,15N is widely used in scientific research due to its stable isotopic labels. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: Employed in metabolic studies to trace the incorporation of isotopes into biomolecules.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-5-nitroso-2-thiouracil-13C,15N involves its interaction with specific molecular targets. The isotopic labels allow researchers to track the compound’s behavior in various systems. The nitroso group can participate in redox reactions, while the thiouracil moiety can interact with nucleophiles and electrophiles, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
6-Amino-5-nitroso-2-thiouracil: The non-labeled version of the compound.
6-Amino-5-nitro-2-thiouracil: An oxidized derivative.
6-Amino-5-amino-2-thiouracil: A reduced derivative.
Uniqueness
6-Amino-5-nitroso-2-thiouracil-13C,15N is unique due to its isotopic labels, which make it particularly useful in tracing studies and reaction mechanism elucidation. The presence of 13C and 15N allows for precise tracking using techniques such as NMR and mass spectrometry, providing insights that are not possible with non-labeled compounds.
Properties
IUPAC Name |
6-amino-5-(oxoamino)-2-sulfanylidene-(613C)1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O2S/c5-2-1(8-10)3(9)7-4(11)6-2/h(H4,5,6,7,9,11)/i2+1,8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWCFGBLAMCSFY-RETHMIJMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=S)NC1=O)N)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=[13C](NC(=S)NC1=O)N)[15N]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3S)-5-[2-[1-Chloroethoxycarbonyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B565651.png)




![(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one](/img/structure/B565661.png)
![N-(6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)-(alphaR)-hydroxy-benzeneacetamide](/img/structure/B565662.png)
![5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one](/img/structure/B565663.png)

![Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate](/img/structure/B565667.png)
![Ethyl 2-[[1-ethoxy-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropan-2-yl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate](/img/structure/B565668.png)
![2-[[1-Carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoic acid](/img/structure/B565669.png)
